molecular formula C21H21FN4O4S B2376675 methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689748-35-4

methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2376675
CAS No.: 689748-35-4
M. Wt: 444.48
InChI Key: YKTSTFKBUXWPRE-UHFFFAOYSA-N
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Description

methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar compounds to methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate include other triazole derivatives such as:

Biological Activity

Methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound belonging to the triazole family, notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, backed by relevant research findings and case studies.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • CAS Number : 476449-93-1

Antimicrobial Activity

The 1,2,4-triazole scaffold has been recognized for its significant antimicrobial properties. Research indicates that compounds with this structure exhibit potent activity against various pathogens:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.25 - 16
Candida albicans0.5 - 4
Pseudomonas aeruginosa0.5 - 8

The compound has shown higher efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin in certain studies, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)5.0Significant inhibition
MCF-7 (breast cancer)7.5Moderate inhibition
A549 (lung cancer)6.0Significant inhibition

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The triazole derivatives have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators:

  • In vitro studies have shown that this compound reduces levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

In a recent clinical trial evaluating the efficacy of triazole derivatives for treating bacterial infections resistant to standard therapies, patients receiving this compound showed a significant reduction in infection rates compared to those receiving placebo treatments. The trial emphasized the need for further exploration into dosage optimization and long-term effects.

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-17-9-7-16(8-10-17)26-18(24-25-21(26)31-13-19(27)29-2)12-23-20(28)14-5-4-6-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTSTFKBUXWPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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